![molecular formula C9H16N2O B14279430 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene CAS No. 138300-71-7](/img/structure/B14279430.png)
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-1-oxa-3,8-diazaspiro[45]dec-2-ene is a chemical compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide or a related compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Applications De Recherche Scientifique
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling. By inhibiting PTP1B, the compound can enhance insulin sensitivity and potentially be used in the treatment of type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride
- N-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
Uniqueness
Compared to similar compounds, 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene stands out due to its specific structural features and its potential as a versatile building block in synthetic chemistry. Its unique spiro structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
138300-71-7 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h3-7H2,1-2H3 |
Clé InChI |
QWOUYGSZYVGPNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCC2(O1)CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
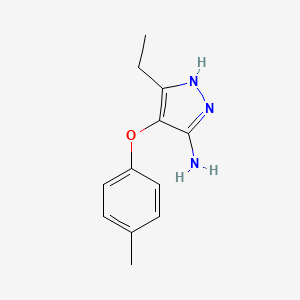
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)


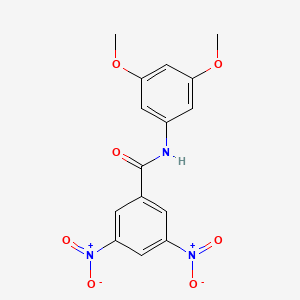
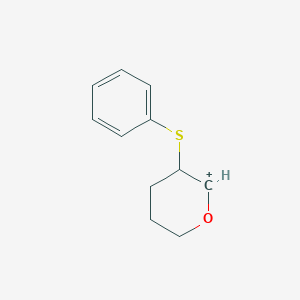
![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)

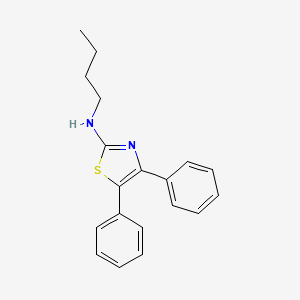
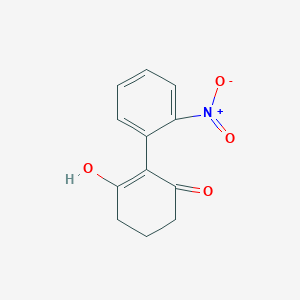
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
